3,3-Dimethyl-5-methylideneoxolan-2-one
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Overview
Description
3,3-Dimethyl-5-methylideneoxolan-2-one is an organic compound with the molecular formula C7H10O2. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a methylidene group attached to the oxolanone ring, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-5-methylideneoxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbut-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the oxolanone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-methylideneoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3,3-Dimethyl-5-methylideneoxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-methylideneoxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-oxobutanoic acid
- 3,3-Dimethyl-2-oxopentanoic acid
- 3,3-Dimethyl-2-oxopropanoic acid
Uniqueness
3,3-Dimethyl-5-methylideneoxolan-2-one is unique due to its methylidene group attached to the oxolanone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
CAS No. |
86972-24-9 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3,3-dimethyl-5-methylideneoxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-4-7(2,3)6(8)9-5/h1,4H2,2-3H3 |
InChI Key |
RHMKVZYODWKRFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)OC1=O)C |
Origin of Product |
United States |
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